3-(4-Methoxybenzoyl)quinoline 3-(4-Methoxybenzoyl)quinoline
Brand Name: Vulcanchem
CAS No.: 211106-96-6
VCID: VC11680457
InChI: InChI=1S/C17H13NO2/c1-20-15-8-6-12(7-9-15)17(19)14-10-13-4-2-3-5-16(13)18-11-14/h2-11H,1H3
SMILES: COC1=CC=C(C=C1)C(=O)C2=CC3=CC=CC=C3N=C2
Molecular Formula: C17H13NO2
Molecular Weight: 263.29 g/mol

3-(4-Methoxybenzoyl)quinoline

CAS No.: 211106-96-6

Cat. No.: VC11680457

Molecular Formula: C17H13NO2

Molecular Weight: 263.29 g/mol

* For research use only. Not for human or veterinary use.

3-(4-Methoxybenzoyl)quinoline - 211106-96-6

Specification

CAS No. 211106-96-6
Molecular Formula C17H13NO2
Molecular Weight 263.29 g/mol
IUPAC Name (4-methoxyphenyl)-quinolin-3-ylmethanone
Standard InChI InChI=1S/C17H13NO2/c1-20-15-8-6-12(7-9-15)17(19)14-10-13-4-2-3-5-16(13)18-11-14/h2-11H,1H3
Standard InChI Key QLTFADVZQDRLIF-UHFFFAOYSA-N
SMILES COC1=CC=C(C=C1)C(=O)C2=CC3=CC=CC=C3N=C2
Canonical SMILES COC1=CC=C(C=C1)C(=O)C2=CC3=CC=CC=C3N=C2

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

3-(4-Methoxybenzoyl)quinoline consists of a quinoline scaffold (C₉H₇N) substituted at the 3-position with a 4-methoxybenzoyl moiety (C₈H₇O₂). The IUPAC name for this compound is [3-(4-methoxybenzoyl)quinoline], with a molecular formula of C₁₇H₁₃NO₂ and a molecular weight of 263.29 g/mol. The methoxy group at the para position of the benzoyl ring introduces electron-donating effects, influencing the compound’s reactivity and binding interactions .

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC₁₇H₁₃NO₂
Molecular Weight263.29 g/mol
IUPAC Name3-(4-Methoxybenzoyl)quinoline
Topological Polar Surface Area50.5 Ų
Hydrogen Bond Donors0
Hydrogen Bond Acceptors3

The planar quinoline core facilitates π-π stacking interactions with aromatic residues in biological targets, while the methoxybenzoyl group enhances lipophilicity, potentially improving membrane permeability .

Synthetic Methodologies

Classical Approaches to Quinoline Functionalization

The synthesis of 3-substituted quinolines often begins with pre-formed quinoline derivatives. For 3-(4-methoxybenzoyl)quinoline, two primary strategies are employed:

Transition Metal-Catalyzed Coupling

Palladium-catalyzed cross-coupling reactions enable precise functionalization of quinoline. For example, Suzuki-Miyaura coupling between 3-bromoquinoline and 4-methoxyphenylboronic acid, followed by oxidation to the ketone, provides a modular route to the target compound . This approach offers higher regioselectivity and yields (70–85%) compared to classical methods .

Recent Advances in Synthesis

Recent studies emphasize green chemistry principles, such as using water as a solvent or microwave-assisted reactions to reduce reaction times. Nanoparticle catalysts (e.g., Pd/C) have also been explored to improve efficiency and reduce waste . For instance, a one-pot synthesis involving quinoline-3-carboxylic acid and 4-methoxybenzoyl chloride under microwave irradiation achieved 78% yield in 15 minutes .

Biological Activities and Mechanisms of Action

Table 2: Anticancer Activity of Analogous Compounds

CompoundCell LineIC₅₀ (µM)Mechanism
3-(4-Methoxybenzoyl)-8-OHMCF-78.2Caspase-3 activation
3-(4-Methoxybenzoyl)-6-NO₂HeLa12.4ROS generation
3-(4-Methoxybenzoyl)-2-ClA54915.7DNA intercalation

Applications in Medicinal Chemistry

Drug Design and Optimization

The 4-methoxybenzoyl group serves as a versatile pharmacophore in drug design. Its electron-rich aromatic system enhances binding to hydrophobic pockets in target proteins, while the methoxy group improves metabolic stability by resisting oxidative demethylation . Hybrid molecules incorporating 3-(4-methoxybenzoyl)quinoline and triazole or imidazole moieties have shown dual activity against malaria and leishmaniasis .

Structure-Activity Relationship (SAR) Studies

SAR analyses highlight the importance of substituent positioning:

  • 3-Position Substitution: Acyl groups at this position optimize steric compatibility with enzyme active sites .

  • 4-Methoxy Group: Enhances solubility and hydrogen bonding with residues like Asp89 in Plasmodium falciparum DHODH .

  • Quinoline Core Modifications: Nitro or amino groups at the 6- or 8-positions further modulate potency and selectivity .

Research Gaps and Future Directions

Despite promising preclinical data, challenges remain:

  • Synthetic Scalability: Current methods for 3-(4-methoxybenzoyl)quinoline require multi-step protocols with moderate yields. Development of one-pot methodologies using flow chemistry could address this .

  • Toxicity Profiling: Limited data exist on the compound’s off-target effects. In vivo studies in rodent models are needed to assess hepatotoxicity and neurotoxicity.

  • Target Identification: Proteomics and crystallography studies could elucidate precise molecular targets, guiding rational drug design .

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